Descladinose 6-N-Desmethyl Azithromycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

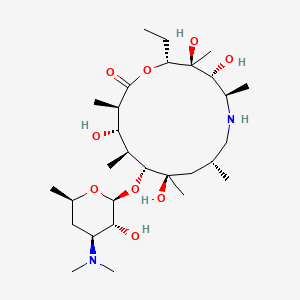

2D Structure

3D Structure

Properties

Molecular Formula |

C29H56N2O9 |

|---|---|

Molecular Weight |

576.8 g/mol |

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |

InChI |

InChI=1S/C29H56N2O9/c1-11-21-29(8,37)24(34)19(6)30-14-15(2)13-28(7,36)25(17(4)22(32)18(5)26(35)39-21)40-27-23(33)20(31(9)10)12-16(3)38-27/h15-25,27,30,32-34,36-37H,11-14H2,1-10H3/t15-,16-,17+,18-,19-,20+,21-,22+,23-,24-,25-,27+,28-,29-/m1/s1 |

InChI Key |

LOMZTTMTKSVHAG-NHUOXGILSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Descladinose 6-N-Desmethyl Azithromycin

Core Compound Details & Synthesis

Introduction

Descladinose 6-N-Desmethyl Azithromycin (B1666446), also identified as Azithromycin Impurity E, is a known metabolite and process impurity of the widely used macrolide antibiotic, Azithromycin. As a significant related substance, its characterization is crucial for the quality control and regulatory assessment of Azithromycin drug products. This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Profile

The fundamental chemical and physical properties of Descladinose 6-N-Desmethyl Azithromycin are summarized in the table below. These data are compiled from various chemical suppliers and databases.

| Property | Value |

| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy]-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |

| Synonyms | Azithromycin Impurity E, 3′-(N,N-Didemethyl)azithromycin, Amino Azithromycin |

| CAS Number | 111247-94-0 |

| Molecular Formula | C₂₉H₅₆N₂O₉ |

| Molecular Weight | 576.77 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 146-151°C |

| Solubility | Slightly soluble in chloroform (B151607) and methanol |

| Storage Conditions | -20°C, under inert atmosphere, hygroscopic |

Synthesis Protocol

Reaction: Demethylation of Azithromycin. Reagents:

-

Azithromycin

-

N-fluorobisbenzenesulfonamide

-

Solvent (e.g., dichloromethane, tetrahydrofuran)

-

3% Sodium bicarbonate solution for washing

-

Acetone and water for recrystallization

Procedure Outline:

-

Azithromycin is dissolved in a suitable solvent (e.g., dichloromethane).

-

N-fluorobisbenzenesulfonamide is added to the solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 24 hours), with reaction progress monitored by HPLC.

-

Upon completion, the reaction mixture is washed with a 3% sodium bicarbonate solution.

-

The organic layer is separated and evaporated to dryness to yield the crude product.

-

The crude product is purified by recrystallization from an acetone-water mixture to yield this compound with high purity.

Note: This is an outline based on a patent and not a fully detailed experimental protocol. Researchers should consult the original patent (CN104558069A) and perform necessary optimizations for laboratory-scale synthesis.

Biological Activity & Mechanism of Action

Antimicrobial Activity

Comprehensive studies detailing the specific antimicrobial activity of this compound, including Minimum Inhibitory Concentration (MIC) values against various bacterial strains, are not widely available in the scientific literature. Generally, metabolites of Azithromycin are considered to be microbiologically inactive[2][3]. The parent drug, Azithromycin, is effective against a range of respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae[2][4][5]. However, resistance in these organisms is a growing concern[2].

Mechanism of Action

As a metabolite of Azithromycin, any potential biological activity of this compound would likely be understood in the context of the parent drug's mechanism of action. Azithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translation of mRNA[6]. It is important to note that specific studies on the interaction of this compound with the bacterial ribosome have not been found in the reviewed literature.

Signaling Pathways

There is no specific information available regarding signaling pathways that are uniquely modulated by this compound. The immunomodulatory effects of the parent compound, Azithromycin, are well-documented and involve the modulation of various inflammatory pathways. However, it is not known if this metabolite contributes to these effects.

Experimental Data & Visualizations

Spectroscopic Data

Detailed 1H and 13C NMR spectra with peak assignments and comprehensive mass spectrometry fragmentation analysis for this compound are not publicly available. Commercial suppliers of this compound as a reference standard may provide such data upon purchase, but it is not accessible through public databases. A general workflow for the characterization of such a compound is presented below.

Experimental Workflow for Characterization

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This compound is a chemically defined metabolite and impurity of Azithromycin. While its synthesis can be achieved through the demethylation of the parent drug, detailed experimental protocols and comprehensive biological activity data are scarce in the public domain. The available information suggests that it is likely to be microbiologically inactive. Further research would be required to fully elucidate its biological profile and any potential pharmacological effects. For researchers and drug development professionals, the primary significance of this compound currently lies in its role as a reference standard for the quality control of Azithromycin.

References

- 1. CN104558069A - Synthesis method for macrolide impurities - Google Patents [patents.google.com]

- 2. droracle.ai [droracle.ai]

- 3. Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dynamics of Clarithromycin and Azithromycin Efficacies against Experimental Haemophilus influenzae Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity and local delivery of azithromycin in a mouse model of Haemophilus influenzae lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azithromycin - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Physical Properties of Descladinose 6-N-Desmethyl Azithromycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Descladinose 6-N-Desmethyl Azithromycin, a key metabolite of the widely used macrolide antibiotic, Azithromycin. The information herein is intended to support research, drug development, and quality control activities.

Core Physical Properties

The physical characteristics of a drug substance are critical determinants of its formulation, stability, and bioavailability. Below is a summary of the available data for this compound.

Data Presentation: Quantitative Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₉H₅₆N₂O₉ | [1] |

| Molecular Weight | 576.77 g/mol | [2][3] |

| Melting Point | 146-151 °C | |

| pKa (Predicted) | 13.31 ± 0.70 | |

| Appearance | White to off-white solid | |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for the determination of key physical properties of this compound, based on established methods for Azithromycin and its derivatives.

Determination of Melting Point

The melting point of a compound is a sensitive indicator of its purity. The capillary melting point method is a standard and reliable technique.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or an automated detection system is used.

-

Procedure:

-

The capillary tube is placed in the heating block.

-

The temperature is raised at a rate of 10-20 °C per minute until it is approximately 20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.

-

The melting range is reported as the interval between the onset and completion temperatures.

-

Determination of Solubility

Understanding the solubility of a compound is fundamental for developing effective drug delivery systems. A saturation shake-flask method is commonly employed.

Methodology:

-

Solvent Selection: Chloroform and Methanol are used as the primary solvents for this determination.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL).

-

Determination of pKa

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or acetonitrile) to ensure adequate solubility.

-

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.

-

Procedure:

-

The sample solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored and recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal.

-

Signaling Pathways and Experimental Workflows

Understanding the metabolic fate of a drug is essential in drug development. This compound is a product of the metabolism of Azithromycin.

Azithromycin Metabolism Pathway

The primary metabolic pathway for Azithromycin involves demethylation. The following diagram illustrates the simplified metabolic conversion of Azithromycin to its N-desmethyl metabolite.

Caption: Simplified metabolic pathway of Azithromycin to its N-desmethyl metabolite.

Experimental Workflow: Isolation and Characterization

The following workflow outlines the general steps for the isolation and characterization of this compound from a biological matrix.

Caption: General workflow for the isolation and characterization of metabolites.

This technical guide provides a foundational understanding of the physical properties of this compound. Further experimental work is encouraged to refine these properties and to elucidate the full pharmacological profile of this important metabolite.

References

molecular weight of Descladinose 6-N-Desmethyl Azithromycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Descladinose 6-N-Desmethyl Azithromycin (B1666446), a key metabolite of the widely used macrolide antibiotic, Azithromycin. This document details its physicochemical properties, provides a representative analytical methodology, and illustrates its metabolic formation and a general analytical workflow.

Physicochemical and Quantitative Data

Descladinose 6-N-Desmethyl Azithromycin is a derivative of Azithromycin formed through metabolic processes. The following table summarizes its key quantitative properties.

| Property | Value | Source(s) |

| Molecular Formula | C29H56N2O9 | [1] |

| Molecular Weight | 576.77 g/mol | [2][3] |

| CAS Number | 111247-94-0 | |

| Appearance | White Solid | |

| Melting Point | 146-151°C | |

| Boiling Point (Predicted) | 720.0 ± 60.0 °C | |

| Density (Predicted) | 1.18 ± 0.1 g/cm3 | |

| pKa (Predicted) | 13.31 ± 0.70 | |

| Purity | ≥95% | [3] |

| Storage Temperature | -20°C or 2-8°C | [3] |

Metabolic Formation of this compound

Azithromycin undergoes biotransformation in the body, primarily in the liver, to form various metabolites. The formation of this compound involves two key metabolic steps: the cleavage of the cladinose (B132029) sugar and N-demethylation. While the specific enzymes involved are not fully elucidated, these pathways have been identified as significant in the metabolism of Azithromycin.

Experimental Protocols: Analysis of this compound

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound, adapted from established methods for Azithromycin and its impurities.

1. Objective: To develop a robust HPLC method for the identification and quantification of this compound in a sample matrix.

2. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Ammonium acetate (B1210297)

-

Water (HPLC grade)

-

Formic acid

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV or Mass Spectrometry (MS) detector

-

4. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 7.5 with formic acid

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

Time (min) % Mobile Phase B 0 20 15 80 20 80 22 20 | 30 | 20 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.

5. Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of 100 µg/mL.

-

Sample Solution: The sample preparation will depend on the matrix. For a simple matrix, dissolve the sample in the same solvent as the standard solution to a known concentration. For complex matrices like biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

6. Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (solvent) to ensure no carryover.

-

Inject the standard solution to determine the retention time and response of this compound.

-

Inject the sample solution.

-

Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of the metabolite in the sample by comparing the peak area with that of the standard.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound from a sample.

This technical guide serves as a foundational resource for professionals engaged in the study and analysis of Azithromycin and its metabolites. The provided information is intended to support further research and development in this area.

References

- 1. Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Descladinose 6-N-Desmethyl Azithromycin as an Azithromycin Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Descladinose 6-N-Desmethyl Azithromycin (B1666446), a significant metabolite of the widely prescribed macrolide antibiotic, azithromycin. This document delves into the formation, physicochemical properties, and analytical methodologies for the detection and quantification of this metabolite. While extensive quantitative pharmacokinetic and pharmacodynamic data for Descladinose 6-N-Desmethyl Azithromycin remains limited in publicly available literature, this guide synthesizes the current understanding of azithromycin metabolism and presents relevant experimental protocols that can be adapted for the study of this specific metabolite. The included diagrams illustrate the metabolic pathway and a general workflow for the analytical quantification of azithromycin and its metabolites, providing a foundational resource for researchers in drug metabolism, pharmacology, and analytical chemistry.

Introduction

Azithromycin is a second-generation macrolide antibiotic characterized by a 15-membered ring, which confers greater acid stability and a longer half-life compared to erythromycin.[1] It is extensively used to treat a variety of bacterial infections.[1] The metabolism of azithromycin is primarily hepatic, leading to the formation of numerous metabolites.[2] Among these, this compound is a recognized metabolite, commercially available as a research chemical.[3][4] Understanding the formation, fate, and potential biological activity of such metabolites is crucial for a complete comprehension of the parent drug's overall pharmacological and toxicological profile.

This guide aims to provide a detailed technical resource on this compound, focusing on its chemical identity, metabolic generation, and analytical characterization.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for the development of analytical methods and for understanding its disposition in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | [5][6] |

| CAS Number | 111247-94-0 | [3][4] |

| Molecular Formula | C₂₉H₅₆N₂O₉ | [6][7] |

| Molecular Weight | 576.77 g/mol | [5][6] |

| Appearance | White Solid | [3] |

| Purity | ≥97% | [3] |

| Melting Point | 146-151°C | [3] |

| Solubility | Chloroform (Slightly), Methanol (B129727) (Slightly) | [3] |

| Storage | -20°C under inert atmosphere | [3] |

Metabolism of Azithromycin to this compound

The metabolism of azithromycin is complex, with multiple metabolites identified. The formation of this compound involves two key enzymatic reactions: the removal of the cladinose (B132029) sugar moiety and the N-demethylation of the desosamine (B1220255) sugar. While the specific cytochrome P450 (CYP) enzymes responsible for the formation of this particular metabolite are not definitively identified in the reviewed literature, hepatic metabolism is the primary route for azithromycin biotransformation.[2]

It is important to note that a related metabolite, referred to as "des-cladinose azithromycin (DCA)," has been studied, particularly in the context of azithromycin's gastric degradation under acidic conditions.[8][9][10] It is plausible that "DCA" and this compound are closely related or potentially the same molecule, but a definitive confirmation from the literature is pending. One study noted that when azithromycin capsules are administered with food, the systemic area under the curve (AUC) for DCA was 243% of the value observed after fasted-state dosing, with the peak concentration (Cmax) being 270% of the fasted-state value.[10] This suggests that gastric degradation contributes significantly to the formation of a descladinose metabolite.

Caption: Metabolic pathway of Azithromycin.

Quantitative Data

Specific quantitative data on the pharmacokinetics and biological activity of this compound are not extensively available in the public domain. The majority of pharmacokinetic studies focus on the parent drug, azithromycin. Table 2 summarizes the pharmacokinetic parameters of azithromycin in human plasma, which provides a baseline for comparison when data for its metabolites become available.

Table 2: Pharmacokinetic Parameters of Azithromycin in Human Plasma (Single 500 mg Oral Dose)

| Parameter | Value | Reference |

| Bioavailability | ~37% | |

| Cmax (Peak Plasma Concentration) | 0.4 - 0.5 µg/mL | |

| Tmax (Time to Peak Concentration) | 2 - 3 hours | |

| Terminal Half-life (t½) | ~68 hours | [2] |

| Volume of Distribution (Vd) | 31.1 L/kg |

Experimental Protocols

While a specific, validated protocol for the quantification of this compound was not found, several studies have detailed LC-MS/MS methods for the determination of azithromycin in human plasma.[11][12][13][14] These methods can be adapted for the analysis of its metabolites, provided a certified reference standard for this compound is available, which it is commercially.[3][4]

General LC-MS/MS Method for Azithromycin and its Metabolites in Human Plasma

This protocol is a generalized procedure based on common elements from published methods for azithromycin quantification.[11][12][13][14]

Objective: To quantify the concentration of this compound in human plasma samples.

Materials:

-

Human plasma samples

-

This compound certified reference standard

-

Internal Standard (IS) (e.g., a structurally similar molecule not present in the sample)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 300 µL of cold methanol containing the internal standard. b. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

-

LC-MS/MS Analysis: a. Liquid Chromatography (LC):

- Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: Develop a suitable gradient to achieve separation of the analyte from other plasma components and metabolites.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL. b. Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Determine the optimal precursor and product ion transitions for this compound and the internal standard by infusing standard solutions into the mass spectrometer.

-

Quantification: a. Construct a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above. b. Plot the peak area ratio of the analyte to the internal standard against the nominal concentration. c. Use a weighted linear regression to fit the calibration curve. d. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: General workflow for LC-MS/MS analysis.

Biological Activity

There is a lack of specific data on the biological activity, including antimicrobial efficacy, of this compound. Generally, metabolites of antibiotics are less active than the parent compound. However, a thorough evaluation would be necessary to confirm this for this specific metabolite. Any potential antimicrobial or off-target effects would be of interest in a comprehensive safety and efficacy assessment of azithromycin.

Conclusion

This compound is a known, yet not extensively characterized, metabolite of azithromycin. While its physicochemical properties are documented and a reference standard is available for research, a significant gap exists in the scientific literature regarding its quantitative pharmacokinetics, pharmacodynamics, and specific biological activities in humans. The analytical methods and general metabolic pathways described in this guide provide a solid foundation for researchers to design and execute studies aimed at filling these knowledge gaps. Further investigation into the formation and disposition of this compound will contribute to a more complete understanding of azithromycin's clinical pharmacology.

References

- 1. Human Metabolome Database: Showing metabocard for Azithromycin (HMDB0014352) [hmdb.ca]

- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 3. 446259-10mg | this compound [111247-94-0 [clinisciences.com]

- 4. This compound | 111247-94-0 [chemicalbook.com]

- 5. This compound | 111247-94-0 [sigmaaldrich.com]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound | C29H56N2O9 | CID 59037908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic study of the azithromycin dosage-form-dependent food effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Azithromycin quantitation in human plasma by high-performance liquid chromatography coupled to electrospray mass spectrometry: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative determination of azithromycin in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of azithromycin in human plasma by LC-MS-MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Genesis of an Azithromycin Impurity: A Technical Guide to the Formation of Descladinose 6-N-Desmethyl Azithromycin

For Immediate Release

This whitepaper provides an in-depth technical exploration of the formation mechanism of Descladinose 6-N-Desmethyl Azithromycin (B1666446), a known impurity and metabolite of the widely used macrolide antibiotic, Azithromycin. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of the degradation pathways of Azithromycin, offering a detailed look at the chemical transformations leading to this specific impurity.

Executive Summary

The formation of Descladinose 6-N-Desmethyl Azithromycin from Azithromycin is a multi-step process primarily driven by hydrolytic and metabolic or degradative demethylation reactions. The principal pathway involves the initial acid-catalyzed hydrolysis of the glycosidic linkage to cleave the cladinose (B132029) sugar, followed by the demethylation of the nitrogen atom at the 6-position of the azalide ring. This guide will dissect the proposed mechanisms, present quantitative data from stability studies, detail relevant experimental protocols, and provide visual representations of the chemical transformations and analytical workflows.

Introduction to Azithromycin and its Degradation

Azithromycin, an azalide antibiotic, is characterized by a 15-membered macrocyclic lactone ring to which two sugar moieties, desosamine (B1220255) and cladinose, are attached.[1] Its chemical stability is a critical attribute for its efficacy and safety. However, under certain conditions, such as acidic environments or metabolic processes, Azithromycin can degrade to form various impurities.[2][3][4][5] Understanding the formation of these impurities is paramount for ensuring drug quality, safety, and regulatory compliance. This compound (CAS No. 111247-94-0) is a notable impurity that involves the modification of both the cladinose sugar and the azalide core.[6][7][8][9][10]

Proposed Mechanism of Formation

The formation of this compound is believed to occur through two primary degradation steps:

Step 1: Hydrolytic Cleavage of the Cladinose Sugar (Descladinosylation)

The initial and often rate-determining step is the hydrolysis of the glycosidic bond connecting the cladinose sugar to the C-13 position of the aglycone. This reaction is particularly facile under acidic conditions. The lone pair of electrons on the ether oxygen of the glycosidic linkage is protonated, making the C-1' carbon of the cladinose more electrophilic and susceptible to nucleophilic attack by water. This results in the formation of Descladinose Azithromycin (also known as Desosaminylazithromycin).[4]

Step 2: N-Demethylation

The second transformation is the removal of a methyl group from the nitrogen atom at the 6-position of the azalide ring. Demethylation is a known metabolic pathway for Azithromycin and can also occur under various stress conditions.[11] While the 15-membered ring of azithromycin makes it less susceptible to demethylation compared to 14-membered macrolides, it remains a viable degradation route.[12][13] This step can mechanistically proceed through oxidative pathways, potentially mediated by enzymatic systems (in vivo) or chemical oxidants (in vitro).

The sequence of these two steps can vary, though evidence from forced degradation studies suggests that descladinosylation is a primary degradation event.

Quantitative Data from Stability and Degradation Studies

The following tables summarize quantitative data from forced degradation studies of Azithromycin, which are instrumental in understanding the conditions that promote the formation of impurities like this compound.

Table 1: Summary of Azithromycin Degradation under Stress Conditions

| Stress Condition | Reagents and Conditions | Major Degradation Products Identified | Reference |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 10 min | Descladinose Azithromycin | [14] |

| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 10 min | Unstable | [14] |

| Oxidative Degradation | 3% H₂O₂, 60°C, 10 hours | Unstable | [14] |

| Thermal Degradation | 105°C, 24 hours | Unstable | [14] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 111247-94-0 | [6][9][10] |

| Molecular Formula | C₂₉H₅₆N₂O₉ | [7][9] |

| Molecular Weight | 576.77 g/mol | [6][7][8][9][10] |

| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | [8] |

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies on Azithromycin, which can be adapted to investigate the formation of this compound.

Acidic Degradation

-

Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of Azithromycin reference standard in 10 mL of a 1:1 mixture of acetonitrile (B52724) and water to obtain a concentration of 1 mg/mL.

-

Stress Application: To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.

-

Incubation: Heat the mixture in a water bath at 60°C for 30 minutes.

-

Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent volume of 0.1 N sodium hydroxide.

-

Dilution and Analysis: Dilute the resulting solution to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Oxidative Degradation

-

Preparation of Stock Solution: Prepare a 1 mg/mL solution of Azithromycin as described in section 4.1.

-

Stress Application: To 1 mL of the stock solution, add 1 mL of 3% (v/v) hydrogen peroxide.

-

Incubation: Keep the solution at room temperature for 24 hours, protected from light.

-

Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

Analytical Method for Impurity Profiling

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the separation and quantification of Azithromycin and its degradation products.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

Visualizing the Formation Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed formation pathway of this compound and a typical experimental workflow for its analysis.

Caption: Proposed formation pathway of this compound.

Caption: Experimental workflow for forced degradation studies of Azithromycin.

Conclusion

The formation of this compound is a degradation process involving the sequential or concurrent loss of the cladinose sugar and N-demethylation of the azalide ring. Understanding this mechanism is critical for the development of stable formulations of Azithromycin and for the accurate profiling of its impurities. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to investigate this and other degradation pathways, ultimately contributing to the safety and efficacy of Azithromycin-based therapies. Further research, particularly utilizing advanced spectrometric techniques, will continue to elucidate the finer details of these complex chemical transformations.

References

- 1. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. smolecule.com [smolecule.com]

- 3. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]

- 6. This compound | CAS No- 111247-94-0 | Simson Pharma Limited [simsonpharma.com]

- 7. This compound | C29H56N2O9 | CID 59037908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 111247-94-0 [sigmaaldrich.com]

- 9. clearsynth.com [clearsynth.com]

- 10. This compound | 111247-94-0 [sigmaaldrich.com]

- 11. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azithromycin - Wikipedia [en.wikipedia.org]

- 13. Macrolide - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Azithromycin (B1666446) and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azithromycin, a cornerstone of modern antibiotic therapy, represents a pivotal advancement in the macrolide class of antibiotics. Its discovery marked a significant breakthrough, offering a superior pharmacokinetic profile and a broader spectrum of activity compared to its predecessor, erythromycin (B1671065). This document provides a comprehensive technical overview of the discovery, history, chemical synthesis, mechanism of action, and pharmacokinetic properties of azithromycin. It also explores the development of related compounds, such as ketolides, which were engineered to combat emerging bacterial resistance. Detailed experimental methodologies, comparative quantitative data, and process visualizations are presented to offer a complete resource for researchers and professionals in the field of drug development.

Introduction: The Genesis of a New Antibiotic Class

The story of azithromycin begins with the first macrolide antibiotic, erythromycin, which was isolated in 1952 from the soil bacterium Streptomyces erythraeus (now Saccharopolyspora erythraea).[1][2] For decades, erythromycin was a vital alternative for patients with penicillin allergies, but its clinical utility was hampered by poor acid stability, gastrointestinal side effects, and a short half-life requiring frequent dosing.[1][3][4]

This clinical need drove the search for new macrolide derivatives with improved properties. In 1980, a team of scientists at the Croatian pharmaceutical company Pliva, led by Dr. Slobodan Đokić, successfully synthesized a new compound by inserting a nitrogen atom into the 14-membered lactone ring of erythromycin.[5][6][7] This structural modification created a novel 15-membered ring, giving rise to a new subclass of macrolides known as azalides.[5][8] The resulting compound, azithromycin, was patented in 1981.[6][7]

A licensing agreement in 1986 between Pliva and Pfizer led to its global commercialization.[5][7] Pliva launched azithromycin as Sumamed® in Central and Eastern Europe in 1988, followed by Pfizer's launch of Zithromax® in other markets in 1991.[6][7][9] Azithromycin's unique structure conferred remarkable stability and pharmacokinetic advantages, cementing its place as one of the world's best-selling antibiotics.[7][9]

The Chemical Journey: From Erythromycin to Azithromycin

The synthesis of azithromycin is a feat of semi-synthetic chemistry, transforming the natural product erythromycin A into a more effective therapeutic agent. The core innovation was the expansion of the 14-membered macrolactone ring into a 15-membered azalactone ring.

Experimental Protocol: Synthesis of Azithromycin

The primary route for industrial synthesis involves a multi-step process beginning with Erythromycin A oxime. The following protocol is a generalized representation based on established chemical literature and patents.[8][10][11]

Objective: To synthesize Azithromycin from Erythromycin A.

Starting Material: Erythromycin A

Key Steps:

-

Oximation: Erythromycin A is reacted with hydroxylamine (B1172632) to form Erythromycin A oxime. This step converts the C9-ketone of erythromycin into an oxime functional group, which is the precursor for the ring expansion.

-

Beckmann Rearrangement: The Erythromycin A oxime undergoes a Beckmann rearrangement. This is the crucial ring-expansion step. The oxime is treated with an acid catalyst (e.g., p-toluenesulfonyl chloride) which facilitates the migration of the C10 carbon to the nitrogen atom, inserting the nitrogen into the macrolactone ring between the C9 and C10 positions.[8] This forms an intermediate imino ether.[8]

-

Reduction: The intermediate from the rearrangement is then subjected to reduction, typically using a reducing agent like sodium borohydride.[10] This step reduces the newly formed imine bond to a secondary amine. The product at this stage is a demethylated precursor of azithromycin.[10]

-

Reductive N-methylation: The final step is the methylation of the secondary amine in the azalactone ring. This is achieved through reductive methylation (e.g., using formaldehyde (B43269) and formic acid, an Eschweiler-Clarke reaction).[8][10] This reaction adds a methyl group to the nitrogen atom at position 9a, yielding azithromycin.

-

Purification: The final product is purified, often through recrystallization, to yield azithromycin dihydrate.[10]

Synthesis Workflow Diagram

The logical flow of the semi-synthesis of azithromycin from its precursor is outlined below.

Caption: Chemical synthesis pathway from Erythromycin A to Azithromycin.

Mechanism of Action: Halting Bacterial Protein Synthesis

Like other macrolides, azithromycin is a protein synthesis inhibitor.[1][5] Its primary target is the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Azithromycin binds reversibly to the 23S rRNA component of the large (50S) ribosomal subunit.[12][13] This binding site is located within the polypeptide exit tunnel, a channel through which newly synthesized proteins emerge from the ribosome. By binding within this tunnel, azithromycin physically obstructs the path of the elongating polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.[1] This action effectively halts protein synthesis, resulting in a bacteriostatic effect (inhibiting bacterial growth).[1] At higher concentrations, it can be bactericidal.[14]

A key distinction from erythromycin is that azithromycin has also been shown to inhibit the assembly of the 50S ribosomal subunit itself, providing a potential secondary mechanism of action.[4]

Ribosomal Interaction Pathway

The following diagram illustrates the mechanism of azithromycin at the bacterial ribosome.

Caption: Azithromycin's mechanism of inhibiting bacterial protein synthesis.

Pharmacokinetic Profile: The Azithromycin Advantage

The structural modifications in azithromycin translate directly into a superior pharmacokinetic profile compared to erythromycin, which is central to its clinical success.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for erythromycin and azithromycin, highlighting the significant differences.

| Parameter | Erythromycin | Azithromycin | Reference(s) |

| Oral Bioavailability (%) | ~25 (decreased with food) | ~37 | [4] |

| Acid Stability | Poor | High | [3] |

| Peak Plasma Conc. (Cmax) | Higher | Lower (due to rapid tissue distribution) | [4][15] |

| Plasma Protein Binding (%) | 70-80 | 12-50 (concentration-dependent) | [4] |

| Volume of Distribution (Vd) (L/kg) | Low | High (~23) | [4] |

| Elimination Half-life (t½) (hours) | ~2 | >40 | [4][15] |

| Tissue Penetration | Low | High (Extensive) | [12][15] |

| Primary Route of Elimination | Biliary | Biliary | [4] |

Data compiled from multiple sources for comparative purposes.

The high volume of distribution and long elimination half-life are hallmarks of azithromycin.[4][12] It rapidly moves from the bloodstream into tissues, achieving concentrations significantly higher than in plasma.[12][15] This extensive tissue penetration and prolonged half-life allow for once-daily dosing and shorter treatment courses, improving patient compliance and clinical efficacy.[12][15]

The Next Generation: Ketolides

The widespread use of macrolides inevitably led to the emergence of bacterial resistance, primarily through two mechanisms: modification of the ribosomal target site and active drug efflux. This challenge spurred the development of a new generation of macrolide derivatives: the ketolides.[16][17]

Ketolides, such as telithromycin (B1682012) and cethromycin, are semi-synthetic derivatives of erythromycin A.[17][18] Their defining structural modification is the removal of the L-cladinose sugar at the C3 position of the macrolactone ring and subsequent oxidation of the 3-hydroxyl to a 3-keto group.[17] This change, along with other modifications, allows ketolides to bind to the ribosome with higher affinity and to effectively evade common resistance mechanisms that affect older macrolides.[17][19] They represent a critical evolution in the fight against resistant respiratory pathogens.[16][20]

Conclusion

The discovery of azithromycin by Pliva was a landmark achievement in medicinal chemistry. The rational design of a semi-synthetic derivative of erythromycin led to a compound with vastly improved acid stability, pharmacokinetic properties, and clinical utility. Its unique 15-membered azalide structure allows for high tissue penetration and a long half-life, enabling simplified and effective treatment regimens. The subsequent development of ketolides continues this legacy of innovation, addressing the ongoing challenge of antibiotic resistance. The journey from erythromycin to azithromycin and beyond serves as a powerful case study in drug discovery and development, demonstrating how targeted chemical modification can transform a natural product into a global therapeutic blockbuster.

References

- 1. Macrolide - Wikipedia [en.wikipedia.org]

- 2. britannica.com [britannica.com]

- 3. The pharmacokinetics of azithromycin and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Azithromycin - Wikipedia [en.wikipedia.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. croatia.org [croatia.org]

- 8. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmaceutical company PLIVA: from Nobel laureate Vladimir Prelog to global blockbuster - antibiotic azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN103880898A - Azithromycin synthesis method - Google Patents [patents.google.com]

- 11. CN105481913A - Method for synthesizing azithromycin - Google Patents [patents.google.com]

- 12. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. urology-textbook.com [urology-textbook.com]

- 14. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. The emerging new generation of antibiotic: ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The ketolides: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ketolides: the future of the macrolides? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Pivotal Role of Descladinose 6-N-Desmethyl Azithromycin in the Degradation Cascade of a Widely Used Antibiotic

For Immediate Release

This technical guide provides an in-depth analysis of Descladinose 6-N-Desmethyl Azithromycin, a critical degradation product of the macrolide antibiotic, Azithromycin. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its formation, the broader degradation pathways of Azithromycin, and the analytical methodologies for its identification and quantification.

Introduction

Azithromycin, a cornerstone in the treatment of bacterial infections, is susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments. This degradation can impact the drug's efficacy and safety profile. A key intermediate and final product in this degradation cascade is this compound. Understanding its formation and role is paramount for ensuring the stability and quality of Azithromycin formulations.

The formation of this compound involves two primary chemical transformations of the parent Azithromycin molecule: the hydrolytic cleavage of the cladinose (B132029) sugar and the N-demethylation of the azalide ring. While the precise sequence of these events can vary depending on the specific environmental stressors, both reactions contribute significantly to the overall degradation profile of Azithromycin.

Azithromycin Degradation Pathways

The degradation of Azithromycin is a multifaceted process that can be initiated by several factors. The two principal pathways leading to the formation of this compound are:

-

Hydrolysis of the Cladinose Moiety: Under acidic conditions, the glycosidic bond linking the cladinose sugar to the macrolide ring is susceptible to hydrolysis. This results in the formation of a "descladinose" intermediate. This reaction is particularly relevant in the acidic environment of the stomach, which can affect the oral bioavailability of Azithromycin.

-

N-demethylation: The tertiary amine on the macrolide ring can undergo oxidative N-demethylation, resulting in a secondary amine. This process can be influenced by oxidative stress.

The formation of this compound can occur through the sequential or independent operation of these two pathways.

Quantitative Analysis of Degradation

Forced degradation studies are instrumental in elucidating the stability of a drug substance. The following table summarizes quantitative data from a representative study on Azithromycin degradation under various stress conditions.

| Stress Condition | Degradant Formed | % Degradation |

| Acidic Hydrolysis (pH 1.2) | Descladinose Azithromycin | 10% in 8 minutes |

| Mild Acidic (pH 4.2) | Descladinose Azithromycin | 10% in 175 hours |

| Oxidative (H2O2) | N-Desmethyl Azithromycin and others | Not specified |

| Thermal (55°C) | Multiple degradation products | Not specified |

Experimental Protocols

The identification and quantification of this compound and other degradation products are typically achieved through advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) Method for Azithromycin and its Impurities

This protocol outlines a common HPLC method for the separation and detection of Azithromycin and its degradation products.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for achieving good separation.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Specificity

For unambiguous identification and sensitive quantification, LC-MS/MS is the method of choice.

Key Parameters for LC-MS/MS Analysis:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for Azithromycin and its derivatives.

-

Mass Spectrometry: A triple quadrupole (QqQ) mass spectrometer is often employed for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for Azithromycin and each of its degradation products to ensure accurate identification and quantification.

Conclusion

This compound is a significant degradation product of Azithromycin, formed through hydrolytic and N-demethylation pathways. A thorough understanding of its formation is crucial for the development of stable Azithromycin formulations and for ensuring the quality and safety of this widely prescribed antibiotic. The analytical methods detailed in this guide provide the necessary tools for researchers and drug development professionals to accurately monitor and control the levels of this and other degradation products.

Spectroscopic and Synthetic Elucidation of Descladinose 6-N-Desmethyl Azithromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Descladinose 6-N-Desmethyl Azithromycin, a significant metabolite and impurity of the widely used macrolide antibiotic, Azithromycin. This document details a proposed synthetic pathway, outlines key experimental protocols, and presents a predictive summary of its spectroscopic data.

Introduction

This compound (C₂₉H₅₆N₂O₉, Molar Mass: 576.77 g/mol , CAS: 111247-94-0) is a derivative of Azithromycin formed by the removal of the L-cladinose sugar from the 3-position of the macrolide ring and the demethylation of the nitrogen at the 6-position.[1] As an impurity and metabolite, its characterization is crucial for quality control in pharmaceutical manufacturing and for understanding the metabolic fate of Azithromycin.

Proposed Synthetic Pathway

A plausible synthetic route to obtain this compound involves a two-step process starting from Azithromycin. The first step is the demethylation of the nitrogen at the 6-position to yield 6-N-Desmethyl Azithromycin, a known impurity of Azithromycin, also referred to as Azithromycin Impurity A.[2] The second step involves the selective acidic hydrolysis to remove the L-cladinose sugar.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis and subsequent spectroscopic analysis.

Synthesis of 6-N-Desmethyl Azithromycin (Intermediate)

Synthesis of this compound (Final Product)

This procedure is adapted from the established method for the removal of the cladinose (B132029) sugar from macrolides.

-

Dissolution: Dissolve 6-N-Desmethyl Azithromycin in a suitable solvent, such as a mixture of ethanol (B145695) and water.

-

Acidification: Slowly add a dilute aqueous solution of a strong acid (e.g., 0.5 M HCl) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Neutralization and Extraction: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis Workflow

Caption: General workflow for the synthesis and spectroscopic characterization.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound based on its chemical structure and data from related compounds. Note: This is predicted data and should be confirmed by experimental analysis.

| Spectroscopic Technique | Predicted Data |

| Mass Spectrometry (MS) | Expected [M+H]⁺: m/z 577.4065 for C₂₉H₅₇N₂O₉⁺. High-resolution mass spectrometry should confirm this exact mass. Fragmentation patterns would likely show the loss of the desosamine (B1220255) sugar and water molecules. |

| ¹H NMR | Expected Signals: - Multiple overlapping signals in the aliphatic region (0.8-4.5 ppm) corresponding to the macrolide ring protons and the desosamine sugar protons. - Signals for methyl groups on the macrolide ring and the dimethylamino group on the desosamine sugar. - Signals for hydroxyl protons, which may be broad and exchangeable with D₂O. - Anomeric proton of the desosamine sugar. |

| ¹³C NMR | Expected Signals: - A signal for the lactone carbonyl carbon (~175-180 ppm). - Multiple signals in the 60-100 ppm region for the carbons of the macrolide ring and the desosamine sugar. - Signals for the methyl carbons in the aliphatic region (10-30 ppm). |

| Infrared (IR) | Expected Absorption Bands (cm⁻¹): - Broad O-H stretching band (~3400-3500 cm⁻¹) due to multiple hydroxyl groups. - C-H stretching bands (~2850-2950 cm⁻¹). - Strong C=O stretching band for the lactone (~1720-1740 cm⁻¹). - C-O stretching bands (~1050-1150 cm⁻¹). - C-N stretching bands. |

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The proposed synthetic pathway and experimental protocols offer a starting point for its preparation and characterization. The predicted spectroscopic data serves as a reference for the identification and structural elucidation of this important Azithromycin analogue. Further experimental work is required to confirm the proposed synthesis and to obtain definitive spectroscopic data.

References

A Comprehensive Technical Guide to Descladinose 6-N-Desmethyl Azithromycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Descladinose 6-N-Desmethyl Azithromycin (B1666446), a known metabolite of the widely-used macrolide antibiotic, azithromycin. While detailed experimental data on this specific metabolite is limited in publicly available literature, this document consolidates the existing information and provides context through data on the parent compound, azithromycin. This guide covers the chemical identity, proposed synthesis, and analytical methodologies, alongside a discussion of the biological context of azithromycin and its metabolites.

Chemical Identity

Descladinose 6-N-Desmethyl Azithromycin is a derivative of azithromycin formed by the removal of the cladinose (B132029) sugar and a methyl group from the desosamine (B1220255) sugar's amino group.

| Identifier | Value |

| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10,13-tetrahydroxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one[1][2] |

| CAS Number | 111247-94-0[1][2] |

| Molecular Formula | C₂₉H₅₆N₂O₉[1][2] |

| Molecular Weight | 576.77 g/mol [2][3] |

| Synonyms | 9a-N-Desmethyl-decladinoseazithromycin, Tulathromycin A Impurity 7[1] |

Azithromycin: Metabolism and Formation of Metabolites

Azithromycin undergoes hepatic metabolism to produce several metabolites, which are generally considered to be microbiologically inactive.[4][5] The metabolic pathways include O-demethylation, hydrolysis of the sugar moieties, and hydroxylation of the macrolide ring.[5] this compound is a product of these metabolic transformations.

Synthesis and Preparation

Proposed Synthetic Workflow

The synthesis could start from azithromycin, first involving a controlled hydrolysis to remove the cladinose sugar, followed by N-demethylation.

References

- 1. This compound | C29H56N2O9 | CID 59037908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound CAS#: 111247-94-0 [amp.chemicalbook.com]

- 4. Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Analytical Detection of Descladinose 6-N-Desmethyl Azithromycin

Introduction

Descladinose 6-N-Desmethyl Azithromycin (B1666446) is a known impurity and metabolite of Azithromycin, a widely used macrolide antibiotic.[1][2] The monitoring and quantification of such impurities are critical during drug development and for quality control of pharmaceutical formulations to ensure the safety and efficacy of the final product. This document provides a detailed analytical method for the detection and quantification of Descladinose 6-N-Desmethyl Azithromycin using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Ultraviolet (UV) detection.

Principle

The method employs reversed-phase HPLC to separate this compound from the parent drug, Azithromycin, and other related impurities. Detection can be achieved by either highly sensitive and selective tandem mass spectrometry (MS/MS) or by UV detection at a low wavelength. The choice of detector will depend on the required sensitivity and the complexity of the sample matrix.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the analysis of Azithromycin and its impurities, which can be expected for the analysis of this compound.

| Parameter | HPLC-UV | HPLC-MS/MS |

| Limit of Detection (LOD) | 52.246 µg/ml[3] | < 2.55 ng/mL[4] |

| Limit of Quantification (LOQ) | 0.05% relative to Azithromycin (0.3 µg/mL)[5] | 2.55 ng/mL[4] |

| Linearity Range | 100 to 800% of target concentration[3] | 2.55 - 551.43 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.99[6] | > 0.99 |

| Recovery | To be determined by spiking analyte in blank matrices. | To be determined by spiking analyte in blank matrices. |

| Precision (%RSD) | < 2.0%[3] | < 8%[4] |

Experimental Protocols

Reagents and Materials

-

This compound reference standard

-

Azithromycin reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Ammonium acetate (B1210297) or Formic acid (for mobile phase modification)

-

Potassium dihydrogen phosphate (B84403)

-

Sample diluent: A mixture of buffer and organic solvent as described in the mobile phase preparation.

Instrumentation

-

HPLC system with a gradient pump, autosampler, and column oven

-

Mass spectrometer with an electrospray ionization (ESI) source or a UV detector

-

Analytical column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[7]

Chromatographic Conditions (HPLC-UV)

-

Mobile Phase A: 10 mM Potassium dihydrogen phosphate buffer (pH adjusted to 7.0)[8]

-

Mobile Phase B: Methanol:Acetonitrile (1:1, v/v)[8]

-

Gradient Elution:

-

Start with 53% B, linear gradient to 72% B over 48 minutes.[8]

-

-

Flow Rate: 0.9 mL/min[7]

-

Injection Volume: 20 µL

Chromatographic and Mass Spectrometric Conditions (HPLC-MS/MS)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution: A suitable gradient to be optimized for the separation of the analyte from other components.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40 °C

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound need to be determined by infusing a standard solution.

-

Precursor Ion (Q1): [M+H]+ for this compound (m/z 577.8)

-

Product Ion (Q3): To be determined.

-

Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve in a suitable solvent (e.g., methanol or diluent) to prepare a stock solution of known concentration.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range.

-

Sample Preparation:

-

Accurately weigh the sample (e.g., crushed tablets, bulk drug).

-

Dissolve the sample in the diluent.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Method Validation

The analytical method should be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the analytical detection of this compound. The described HPLC-MS/MS and HPLC-UV methods are suitable for the quantification of this impurity in pharmaceutical samples, ensuring product quality and regulatory compliance. The choice of method will be dictated by the specific sensitivity and selectivity requirements of the analysis. Method validation is a critical step before routine use.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | C29H56N2O9 | CID 59037908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Validated HPLC-MS-MS method for determination of azithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. antecscientific.com [antecscientific.com]

- 6. dspace.ceu.es [dspace.ceu.es]

- 7. researchgate.net [researchgate.net]

- 8. LC determination of impurities in azithromycin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC Method for the Separation of Azithromycin and Its Impurities

Abstract

This application note details a reliable and robust high-performance liquid chromatography (HPLC) method for the separation and quantification of azithromycin (B1666446) and its known impurities. Azithromycin, a broad-spectrum macrolide antibiotic, can have its efficacy and safety compromised by the presence of impurities that may arise during synthesis or degradation.[1][2][3] Therefore, a validated analytical method is crucial for quality control in pharmaceutical formulations. The described method utilizes a reversed-phase C18 column with a gradient elution of a phosphate (B84403) buffer and a mixture of acetonitrile (B52724) and methanol, with UV detection at 210 nm. This method is demonstrated to be selective, precise, and accurate for the determination of azithromycin and its related substances.

Introduction

Azithromycin is a widely prescribed semi-synthetic antibiotic effective against a variety of bacterial infections.[1][2][3] The manufacturing process and subsequent storage of azithromycin can lead to the formation of various impurities. These impurities, which can be process-related or degradation products, may have reduced antibacterial activity or even exhibit toxicity.[1][2][3] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established strict limits for these impurities in both the active pharmaceutical ingredient (API) and finished drug products.

Consequently, a robust and reliable analytical method is essential for the accurate identification and quantification of these impurities to ensure the safety and efficacy of azithromycin-containing pharmaceuticals. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its high resolving power and sensitivity.[1][2][3][4][5] This application note provides a detailed protocol for an HPLC method capable of separating azithromycin from its key impurities.

Experimental Protocol

This protocol is based on established methods for the analysis of azithromycin and its impurities, demonstrating good selectivity and resolution.[1][2][3][6]

1. Materials and Reagents

-

Azithromycin reference standard and impurity standards (if available)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Anhydrous dibasic sodium phosphate

-

Phosphoric acid

-

Ultrapure water

2. Instrumentation

-

HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

3. Chromatographic Conditions

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 1.8 g/L anhydrous dibasic sodium phosphate in water, pH adjusted to 8.9 with phosphoric acid[3] |

| Mobile Phase B | Acetonitrile:Methanol (750:250, v/v)[3] |

| Gradient Elution | See Table 2 |

| Flow Rate | 0.9 mL/min[1][2][3][6] |

| Column Temperature | 55 °C[1][2][3][6] |

| Detection Wavelength | 210 nm[1][2][3][4][5][6] |

| Injection Volume | 20 µL |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 50 | 50 |

| 25 | 45 | 55 |

| 30 | 40 | 60 |

| 80 | 25 | 75 |

| 81 | 50 | 50 |

| 93 | 50 | 50 |

4. Preparation of Solutions

-

Diluent: A mixture of Mobile Phase A and Acetonitrile (80:20, v/v).

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of azithromycin reference standard in the diluent to obtain a known concentration (e.g., 0.02 mg/mL).

-

Sample Solution: For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of azithromycin, to a suitable volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume with the diluent. Filter the solution through a 0.45 µm filter before injection.

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of azithromycin and its impurities.

Results and Discussion

The described HPLC method provides excellent separation of azithromycin from its known impurities. The use of a C18 column with a gradient elution allows for the resolution of closely eluting peaks. The elevated column temperature of 55 °C helps to improve peak shape and reduce analysis time. The detection wavelength of 210 nm is suitable for the quantification of both azithromycin and its impurities, which possess chromophores that absorb in the low UV region.

Table 3: Comparative Summary of HPLC Methods for Azithromycin Impurity Analysis

| Parameter | Method 1 (Based on USP principles)[1][2][3][6] | Method 2 (Rapid UHPLC)[7] | Method 3 (Isocratic)[5] |

| Column | C18, 250 x 4.6 mm, 5 µm | Poroshell HPH-C8, dimensions not specified | C18, dimensions not specified |

| Mobile Phase | Gradient: Phosphate buffer, ACN, MeOH | Gradient: Ammonium phosphate buffer, MeOH | Isocratic: Phosphate buffer:Methanol (20:80) |

| Flow Rate | 0.9 mL/min | Not specified (runtime 6 min) | Not specified |

| Temperature | 55 °C | Not specified | Not specified |

| Detection | 210 nm | Not specified | 210 nm |

The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Logical Relationship of Method Parameters

Caption: Interrelationship of key HPLC parameters and their impact on separation performance.

Conclusion

The HPLC method detailed in this application note is a reliable and robust procedure for the separation and quantification of azithromycin and its impurities. The method is highly selective and can be readily implemented in a quality control laboratory for routine analysis of bulk drug substances and finished pharmaceutical products. Proper validation of this method will ensure compliance with regulatory requirements and contribute to the overall safety and efficacy of azithromycin medications.

References

Application Note: Quantitative Analysis of Descladinose 6-N-Desmethyl Azithromycin using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Descladinose 6-N-Desmethyl Azithromycin is a known impurity and metabolite of Azithromycin, a widely used macrolide antibiotic.[1] Accurate and sensitive quantification of such impurities is critical for drug safety, efficacy, and regulatory compliance in pharmaceutical development and manufacturing. This application note provides a detailed protocol for the analysis of this compound in bulk drug substances or formulated products using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Logical Relationship of Analytical Steps

Caption: Workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation

This protocol is designed for the analysis of bulk pharmaceutical substances. Modifications may be required for formulated products to address matrix effects.

Materials:

-

This compound reference standard

-

Azithromycin bulk powder

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

0.22 µm syringe filters

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Prepare a series of working standards by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Sample Preparation:

-

Accurately weigh 10 mg of the Azithromycin bulk powder.

-

Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL solution.

-

Vortex the solution for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

-

Liquid Chromatography

The following conditions provide a general guideline and may require optimization based on the specific LC system used.

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 10 mM Ammonium Acetate in water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry

The following parameters are proposed for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Condition |

| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 4000 V |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: Proposed MRM Transitions for this compound

The precursor ion is based on the protonated molecule [M+H]⁺. Product ions are proposed based on the known fragmentation patterns of Azithromycin, which commonly involves the loss of the desosamine (B1220255) sugar moiety.[2][3]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| This compound | 577.4 | 419.3 | 200 | 25 (Quantifier) |

| This compound | 577.4 | 158.1 | 200 | 35 (Qualifier) |

Note: Collision energies are starting points and should be optimized for the specific instrument used.

Table 2: Quantitative Performance (Hypothetical)

This table presents hypothetical performance data based on typical LC-MS/MS assays for macrolide antibiotics. Actual performance should be determined during method validation.

| Parameter | Expected Performance |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Accuracy | 85 - 115% |

| Precision (%RSD) | < 15% |

Signaling Pathways and Experimental Workflows

Proposed Fragmentation Pathway of this compound

Caption: Proposed fragmentation of this compound in MS/MS.